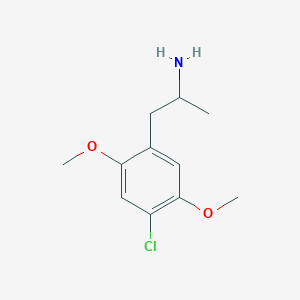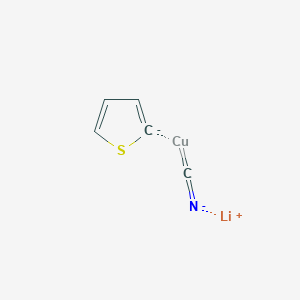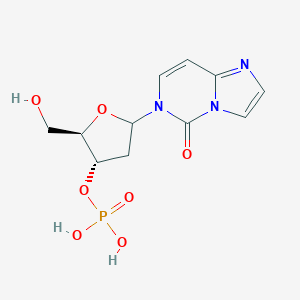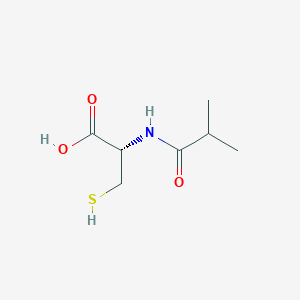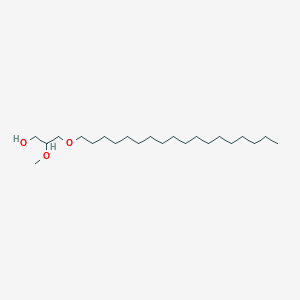
1-O-Octadecyl-2-O-methyl-rac-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanol, 2-methoxy-3-(octadecyloxy)- is an organic compound with the molecular formula C22H46O3 It is characterized by the presence of a propanol backbone substituted with methoxy and octadecyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-methoxy-3-(octadecyloxy)- typically involves the reaction of 1-propanol with methoxy and octadecyloxy reagents under controlled conditions. The reaction may proceed through a series of steps including substitution and etherification reactions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1-Propanol, 2-methoxy-3-(octadecyloxy)- suitable for various applications .
化学反应分析
Types of Reactions
1-Propanol, 2-methoxy-3-(octadecyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .
科学研究应用
1-Propanol, 2-methoxy-3-(octadecyloxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 1-Propanol, 2-methoxy-3-(octadecyloxy)- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and molecular targets depend on the context of its application. For example, in biological systems, it may interact with cell membranes or proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
1-Methoxy-2-propanol: A similar compound with a shorter alkyl chain, used as a solvent and in chemical synthesis.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Another related compound with different substitution patterns, used in various industrial applications.
Uniqueness
1-Propanol, 2-methoxy-3-(octadecyloxy)- is unique due to its long octadecyloxy chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formulation of surfactants and lubricants .
属性
IUPAC Name |
2-methoxy-3-octadecoxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOVDKFGDXGCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319792 |
Source


|
| Record name | 1-Propanol, 2-methoxy-3-(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84337-43-9 |
Source


|
| Record name | NSC350624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-methoxy-3-(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Are there other lipid pathways where 1-O-Octadecyl-2-O-methyl-rac-glycerol might play a role?
A: While not directly addressed in the provided research, this compound could potentially influence other lipid pathways. For instance, it's structurally similar to other ether lipids like plasmalogens. Research indicates that ceramide, a bioactive lipid, can activate a plasmalogen-selective phospholipase A2, leading to the breakdown of plasmalogens and the release of arachidonic acid []. Given the structural similarities, it's plausible that this compound or its metabolites could interact with enzymes involved in plasmalogen metabolism, though further research is needed to confirm this.
Q2: What are the implications of the finding that this compound is not a direct substrate for AGMO?
A: This finding challenges the initial assumption that the cytotoxic effect of this compound in certain cells is solely due to its inability to be metabolized by AGMO []. This highlights the complexity of ether lipid metabolism and suggests that other mechanisms might be at play. For instance, the accumulation of this compound itself, or the actions of its metabolites, could be responsible for the observed cytotoxicity. Further research is necessary to fully elucidate the mechanisms responsible for the biological effects of this compound and its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
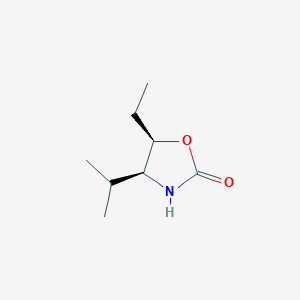
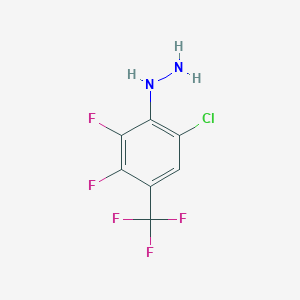
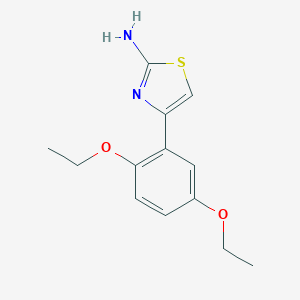
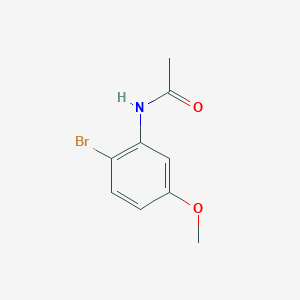
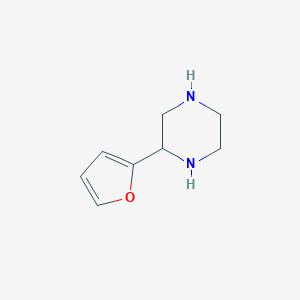

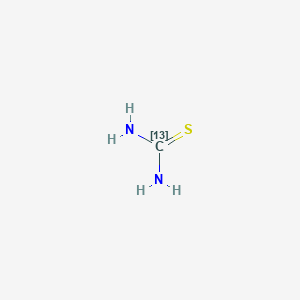

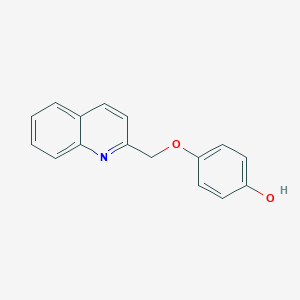
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
